Further structural characterization methods for similar compounds include Hirshfeld surface analysis to understand intermolecular interactions, particularly those involved in ligand-protein binding. [] Analyzing related structures can offer valuable insights into the potential conformation and interactions of 2-acetamido-3-(3-fluorophenyl)propanoic acid.
Several derivatives of 2-acetamido-3-(3-fluorophenyl)propanoic acid, particularly those incorporating 1,3,4-thiadiazole moieties, have shown promising antimicrobial activity against various microorganisms. [] These compounds exhibit strong activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents. []
Methyl 2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP), a derivative of 2-acetamido-3-(3-fluorophenyl)propanoic acid, has been explored as a potential TSPO ligand for SPECT imaging. [] TSPO (18 kDa translocator protein) is a mitochondrial protein implicated in various physiological and pathological processes, including inflammation, immune modulation, and cell proliferation. [] MBIP exhibits favorable binding affinity for TSPO and suitable pharmacokinetic properties, making it a potential candidate for developing SPECT imaging agents to visualize and monitor TSPO expression in various diseases. []
Research has identified 2-acetamido-3-(3-fluorophenyl)propanoic acid as a promising scaffold for developing potent MDM2 inhibitors for cancer treatment. [] MDM2 is a negative regulator of the tumor suppressor protein p53, and inhibiting MDM2 can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. [] Derivatives of 2-acetamido-3-(3-fluorophenyl)propanoic acid have demonstrated high binding affinity to MDM2 and potent cellular activity, suggesting their potential as anti-cancer agents. []
2-Aryl-substituted indole-5-propanoic acid derivatives, structurally related to 2-acetamido-3-(3-fluorophenyl)propanoic acid, have been investigated as potential therapeutic agents for type 2 diabetes due to their GPR40 full agonist activity. [] GPR40 is a G protein-coupled receptor involved in glucose-stimulated insulin secretion from pancreatic β-cells. [] Activating GPR40 enhances insulin release, potentially improving glycemic control in individuals with type 2 diabetes. []
While not explicitly mentioned for 2-acetamido-3-(3-fluorophenyl)propanoic acid, a related compound, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, acts as a PDE4 inhibitor for treating chronic obstructive pulmonary disease (COPD). [] PDE4 inhibitors reduce inflammation and airway hyperresponsiveness, making them valuable therapeutic options for managing COPD. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9